ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by its unique structure, which includes a chloroacetyl group, an ethyl group, and a carboxylate ester group attached to the pyrrole ring. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate” might affect. Compounds containing a pyrrole ring are often involved in various biological pathways, including those related to the synthesis of heme, a component of hemoglobin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions to form the pyrrole ring. The chloroacetyl group is then introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-acetyl-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the chlorine atom in the acetyl group.
Methyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 4-(2-bromoacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Contains a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays.
Biological Activity
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 878218-29-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.
This compound has the following chemical characteristics:
- Molecular Formula : C13H18ClNO3
- Molecular Weight : 271.74 g/mol
- CAS Number : 878218-29-2
The biological activity of this compound is primarily attributed to its structural features, particularly the chloroacetyl and carboxylate groups. These functional groups are known to interact with various biological targets, influencing cellular pathways related to apoptosis and cell proliferation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the pyrrole ring could enhance cytotoxic effects against cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
These results suggest that the compound exhibits significant cytotoxicity towards various cancer cell lines, indicating its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial effects. The compound showed promising activity against several bacterial strains and fungi.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 mg/mL | |
Escherichia coli | 0.5 mg/mL | |
Candida albicans | 0.156 mg/mL |
The antimicrobial efficacy highlights the compound's versatility and potential application in treating infections.
Case Studies and Research Findings
Several case studies have been conducted to further understand the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its anticancer potential.
- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity and subsequent cell death.
Properties
IUPAC Name |
ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-5-15-8(3)11(10(16)7-14)12(9(15)4)13(17)18-6-2/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRGLSBDVZQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C)C(=O)OCC)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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